molecular formula C17H21N5O2S B2804915 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034293-31-5

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2804915
CAS No.: 2034293-31-5
M. Wt: 359.45
InChI Key: MUEHOIKOOSQCAZ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxamide group, the methoxy group, and the thiophene ring could potentially affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader family of pyrazole derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis of such compounds often involves intricate chemical reactions aiming to introduce specific functional groups that can alter the molecule's physical, chemical, and biological properties.

For instance, the synthesis and crystal structure analysis of related pyrazole derivatives have been explored to understand their molecular and crystalline configurations better. The research by Prabhuswamy et al. (2016) details the synthesis of a pyrazole derivative with similar structural motifs, highlighting the importance of crystallography in understanding these compounds' geometric and electronic structures. This analysis provides insights into the compound's potential interactions with biological targets and its physicochemical properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Potential Applications

The research on pyrazole derivatives extends beyond mere structural analysis, delving into their potential applications in various scientific fields. For example, derivatives of pyrazole have been studied for their antidepressant potential, as evidenced by the work of Mathew, Suresh, and Anbazhagan (2014), which examines the antidepressant effects of thiophene-bearing pyrazoline carboxamides. Such studies underscore the therapeutic potential of pyrazole derivatives in addressing psychological disorders (Mathew, Suresh, & Anbazhagan, 2014).

Moreover, pyrazole derivatives' antimicrobial and anticancer properties have also been a subject of research, indicating these compounds' broad applicability in developing new therapeutic agents. Hafez, El-Gazzar, and Al-Hussain (2016) discuss the synthesis of novel pyrazole derivatives with significant antimicrobial and anticancer activities, demonstrating the potential of these molecules in contributing to novel drug development efforts (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and potential applications. The development of structurally innovative compounds is an important area of research in the field of chemistry .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-15(13-5-8-25-10-13)12(2)22(19-11)7-6-18-16(23)14-9-21(3)20-17(14)24-4/h5,8-10H,6-7H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHOIKOOSQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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